molecular formula C16H21N3O B7516349 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine

2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine

Cat. No. B7516349
M. Wt: 271.36 g/mol
InChI Key: BQTYZQDZXSNDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine, also known as JP-8000, is a synthetic compound that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been investigated in detail. Studies have shown that the compound acts as a DNA intercalator, meaning that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death. 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has also been found to have low toxicity and can be administered orally. However, there are also some limitations to its use in lab experiments. 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the compound has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.

Future Directions

There are several future directions for research on 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine. One area of research that could be explored is the compound's potential use as a therapeutic agent for the treatment of other diseases, such as Parkinson's disease or multiple sclerosis. Another area of research that could be explored is the development of more soluble derivatives of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine that could be more easily administered in lab experiments. Finally, more research could be done to understand the efficacy and safety of 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine in animal models, which could pave the way for future clinical trials.

Synthesis Methods

2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-pyrazol-1-ylbenzaldehyde with morpholine in the presence of a catalyst. This reaction produces 4-[(4-pyrazol-1-ylphenyl)methyl]morpholine. The second step involves the reaction of the product from the first step with 2,6-dimethylbenzaldehyde in the presence of a catalyst. This reaction produces 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine.

Scientific Research Applications

2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has been studied for its potential use in various scientific research applications. One area of research that has been explored is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine has antitumor activity and can inhibit the growth of various cancer cell lines. The compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that 2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

2,6-dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-10-18(11-14(2)20-13)12-15-4-6-16(7-5-15)19-9-3-8-17-19/h3-9,13-14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYZQDZXSNDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine

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